In-Depth Technical Guide: Chemical Properties, Synthesis, and Applications of (1-(4-Aminophenyl)-4-methylpiperidin-4-yl)methanol
In-Depth Technical Guide: Chemical Properties, Synthesis, and Applications of (1-(4-Aminophenyl)-4-methylpiperidin-4-yl)methanol
Executive Summary
In the rapidly evolving landscape of targeted protein degradation (TPD) and kinase inhibition, the selection of bifunctional building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. (1-(4-Aminophenyl)-4-methylpiperidin-4-yl)methanol (Molecular Formula: C13H20N2O) has emerged as a highly specialized, rigidified linker and pharmacophore core.
This whitepaper provides an authoritative analysis of its physicochemical properties, structural rationale, and synthetic methodologies. By deconstructing its utility in the synthesis of Bruton's Tyrosine Kinase (BTK) degraders, Hematopoietic Progenitor Kinase 1 (HPK1) degraders, and WEE1 inhibitors, this guide equips medicinal chemists with the mechanistic insights required to leverage this molecule in advanced drug design.
Physicochemical Profiling & Structural Rationale
The utility of (1-(4-Aminophenyl)-4-methylpiperidin-4-yl)methanol lies in its unique spatial geometry and functional group distribution. It acts as a heterobifunctional hub, offering two distinct exit vectors: an aromatic primary amine and an aliphatic primary alcohol.
Structural Deconstruction (Causality in Design)
-
The Aniline Vector (1-Position): The 4-aminophenyl group provides an ideal handle for amide coupling. Unlike aliphatic amines, the aniline nitrogen is less basic (pKa ~4.6), which prevents non-specific electrostatic interactions in vivo while remaining sufficiently nucleophilic for standard peptide coupling chemistries.
-
The Quaternary C4 Center: The piperidine's 4-position features both a methyl and a hydroxymethyl group, creating a quaternary carbon center. This makes the primary alcohol neopentyl-like.
-
Metabolic Stability: The steric bulk of the 4-methyl group blocks cytochrome P450-mediated oxidation at the piperidine C4 position—a notorious metabolic liability in unsubstituted piperidines.
-
Conformational Restriction: The gem-disubstitution restricts the rotational freedom of the hydroxymethyl group, reducing the entropic penalty upon binding to a target kinase or E3 ligase.
-
Quantitative Data Summary
Table 1: Physicochemical and Structural Properties
| Property | Value | Mechanistic Implication |
| Molecular Weight | 220.31 g/mol | Low molecular weight allows for incorporation into large PROTACs without exceeding Lipinski limits. |
| Hydrogen Bond Donors | 3 (-NH₂, -OH) | Facilitates strong directional interactions within kinase hinge regions or solvent-exposed linker zones. |
| Hydrogen Bond Acceptors | 3 (N, N, O) | Enhances aqueous solubility and target engagement. |
| LogP (Estimated) | ~1.2 - 1.8 | Optimal amphiphilicity; balances membrane permeability with aqueous solubility. |
| Rotatable Bonds | 2 | High rigidity; provides a predictable linear trajectory for PROTAC linker design. |
| Precursor CAS | 297172-16-8 | Commercially available starting material: (4-methylpiperidin-4-yl)methanol [5]. |
Mechanistic Role in Advanced Therapeutics
The rigid 1,4-distance across the piperidine ring makes this compound an exceptional spacer. Recent patent literature highlights its critical role in modern oncology and immunology:
-
HPK1 Degradation: Utilized as a core structural motif in heterobifunctional compounds designed to degrade HPK1, thereby enhancing T-cell activation and anti-tumor immunity[2].
-
BTK Degradation: Integrated into PROTACs targeting Bruton's Tyrosine Kinase, linking the target binder to an E3 ligase ligand (e.g., CRBN or VHL) to treat B-cell malignancies and autoimmune diseases [1].
-
WEE1 Kinase Inhibition: Employed as a structural analog in the synthesis of inhibitors targeting the G2 phase checkpoint of the cell cycle, preventing cancer cell mitosis [3].
Fig 1: Structural integration of the bifunctional core within a PROTAC degradation module.
Synthetic Methodology & Experimental Protocols
The synthesis of (1-(4-Aminophenyl)-4-methylpiperidin-4-yl)methanol is achieved via a highly efficient, two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation.
Synthetic Workflow Diagram
Fig 2: Two-step synthetic workflow for (1-(4-Aminophenyl)-4-methylpiperidin-4-yl)methanol.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: Couple (4-methylpiperidin-4-yl)methanol with 1-fluoro-4-nitrobenzene to form the nitro-intermediate.
Mechanistic Causality: The strong electron-withdrawing nature (-I, -M effects) of the nitro group highly activates the para-fluorine toward nucleophilic attack[4]. The secondary amine of the piperidine readily attacks the fluorinated carbon, forming a stabilized Meisenheimer complex before fluoride elimination. Potassium carbonate (K₂CO₃) is selected as a mild base to scavenge the HF byproduct without triggering unwanted side reactions (e.g., etherification of the primary alcohol).
Self-Validating Protocol:
-
Preparation: In an oven-dried round-bottom flask under N₂, dissolve (4-methylpiperidin-4-yl)methanol (1.0 equiv, 10 mmol) and 1-fluoro-4-nitrobenzene (1.1 equiv, 11 mmol) in anhydrous DMF (20 mL, 0.5 M).
-
Base Addition: Add finely powdered K₂CO₃ (2.0 equiv, 20 mmol).
-
Reaction: Heat the suspension to 80 °C and stir for 12 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is self-validating as the UV-active, non-polar 1-fluoro-4-nitrobenzene spot will disappear, replaced by a bright yellow, highly polar, UV-active product spot. LC-MS will confirm the mass of the intermediate (M+H = 251.1).
-
Workup: Cool to room temperature, quench with ice water (50 mL), and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Table 2: SNAr Optimization Parameters
| Base | Solvent | Temperature | Yield | Observation |
| Et₃N | DCM | Reflux | <20% | Insufficient thermal activation. |
| NaH | THF | 0 °C to RT | Complex | Competitive deprotonation of the alcohol. |
| K₂CO₃ | DMF | 80 °C | >90% | Clean conversion; optimal thermodynamic control. |
Step 2: Catalytic Hydrogenation of the Nitro Group
Objective: Reduce the nitro group to a primary amine to yield the final bifunctional product.
Mechanistic Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl₂) to avoid complexation of heavy metals with the basic piperidine nitrogen. This ensures a clean, quantitative conversion that requires minimal purification.
Self-Validating Protocol:
-
Preparation: Dissolve the crude (1-(4-nitrophenyl)-4-methylpiperidin-4-yl)methanol (1.0 equiv, ~9 mmol) in HPLC-grade Methanol (45 mL, 0.2 M).
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight) under a gentle stream of N₂ to prevent auto-ignition.
-
Reaction: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Stir vigorously under an H₂ balloon (1 atm) at room temperature for 4 hours.
-
In-Process Control (IPC): The reaction visually self-validates as the intense yellow color of the nitro-intermediate fades to a pale/colorless solution. LC-MS will show a mass shift corresponding to the reduction (M+H = 221.1).
-
Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with Methanol. Concentrate the filtrate under reduced pressure to afford the pure title compound as an off-white solid.
References
-
Degradation of Bruton's Tyrosine Kinase (BTK) by Conjugation of BTK Inhibitors with E3 Ligase Ligand and Methods of Use (WO2021219070A1). Google Patents.[Link]
-
Heterobifunctional Compounds for the Degradation of HPK1 (WO2025163390A2). Google Patents.[Link]
-
WEE1 Inhibitor and Preparation and Use Thereof (EP 3943496 A1). European Patent Office.[Link]
-
Rate and Yield Enhancements in Nucleophilic Aromatic Substitution Reactions via Mechanochemistry . The Journal of Organic Chemistry, ACS Publications.[Link]
-
(4-Methylpiperidin-4-yl)methanol | C7H15NO | CID 22507737 . PubChem, National Institutes of Health.[Link]
